molecular formula C21H31NO4S B5347051 N-[1-(1-adamantyl)propyl]-2,5-dimethoxybenzenesulfonamide

N-[1-(1-adamantyl)propyl]-2,5-dimethoxybenzenesulfonamide

Cat. No. B5347051
M. Wt: 393.5 g/mol
InChI Key: JHBNOAODTQRPER-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonamide compounds involves several key steps, including sulfochlorination of phenols followed by amidation with substituted amino-diphenyl ketones or ethers. This method is often employed to create derivatives of N-aryl-o-hydroxybenzenesulfonamide, showcasing a general approach to synthesizing sulfonamide-based compounds (Shen Jun-ju, 2004).

Molecular Structure Analysis

Molecular structure analysis of N-aryl-2,5-dimethoxybenzenesulfonamides reveals different supramolecular architectures mediated by various weak interactions, such as hydrogen bonding and π-π interactions. These structural analyses are crucial for understanding how modifications to the molecule can influence its properties and interactions (K. Shakuntala et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of related sulfonamide compounds can be influenced by the presence of specific functional groups. For instance, base-mediated intramolecular arylation of N-benzyl-2-nitrobenzenesulfonamides yields benzhydrylamines, highlighting a reaction pathway that could be applicable to the synthesis and functionalization of similar compounds (K. Kisseljova et al., 2014).

Physical Properties Analysis

The physical properties, such as solubility and crystal structure, of sulfonamide derivatives are significantly influenced by their molecular structure. For example, the poor water solubility of certain sulfonamides necessitates formulation development for their use in applications, pointing towards a common challenge in the development of sulfonamide-based compounds for therapeutic use (J. Mun et al., 2012).

Chemical Properties Analysis

The chemical properties of N-[1-(1-adamantyl)propyl]-2,5-dimethoxybenzenesulfonamide and its derivatives can be elucidated through spectroscopic and computational studies. These analyses provide insights into the compound's reactivity, interaction energies, and potential as a lead structure for further development. For instance, studies on N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides have shown promising results in enzyme inhibitory activities, indicating the chemical versatility and potential applications of these compounds (M. Abbasi et al., 2018).

Future Directions

The future directions in adamantane chemistry involve those involving double-bonded adamantane derivatives. The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .

properties

IUPAC Name

N-[1-(1-adamantyl)propyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO4S/c1-4-20(21-11-14-7-15(12-21)9-16(8-14)13-21)22-27(23,24)19-10-17(25-2)5-6-18(19)26-3/h5-6,10,14-16,20,22H,4,7-9,11-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBNOAODTQRPER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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